molecular formula C11H9NO6 B8140078 N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid CAS No. 58174-50-8

N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid

Cat. No.: B8140078
CAS No.: 58174-50-8
M. Wt: 251.19 g/mol
InChI Key: ZTKZRWROSKMXNU-ARJAWSKDSA-N
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Description

N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid is a complex organic compound characterized by its unique structure, which includes both carboxyl and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structureCommon reagents used in these reactions include carboxylic acids, amines, and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

    Salicylic Acid: Shares a similar benzoic acid core but lacks the carboxyprop-2-enoyl group.

    Aminobenzoic Acid: Contains an amino group attached to the benzoic acid structure but differs in the position and type of functional groups.

Uniqueness: N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid is unique due to its combination of carboxyl, hydroxyl, and amino functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-[[(Z)-3-carboxyprop-2-enoyl]amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKZRWROSKMXNU-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58174-50-8
Record name NSC75750
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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